3,5-Difluoro-4-[(E)-(4-nitrophenyl)diazenyl]aniline is an organic compound that belongs to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N). This compound features a biphenyl structure with fluorine substituents and a nitrophenyl group, contributing to its unique chemical properties. The molecular formula is and its molecular weight is approximately 278.21 g/mol . Azo compounds are widely recognized for their vibrant colors and are commonly used in dyes and pigments.
The primary reactions involving 3,5-difluoro-4-[(E)-(4-nitrophenyl)diazenyl]aniline include:
Research on the biological activity of 3,5-difluoro-4-[(E)-(4-nitrophenyl)diazenyl]aniline indicates potential interactions with biological molecules. The compound may exhibit:
The synthesis of 3,5-difluoro-4-[(E)-(4-nitrophenyl)diazenyl]aniline typically involves the following steps:
3,5-Difluoro-4-[(E)-(4-nitrophenyl)diazenyl]aniline finds applications in various fields:
Interaction studies involving 3,5-difluoro-4-[(E)-(4-nitrophenyl)diazenyl]aniline focus on its reactivity with biological macromolecules. Key findings include:
Several compounds share structural similarities with 3,5-difluoro-4-[(E)-(4-nitrophenyl)diazenyl]aniline. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 4-Nitroaniline | Simple amine structure | Lacks fluorine substituents | |
| 3-Fluoroaniline | Contains one fluorine | Does not have nitro or azo groups | |
| 3-Amino-4-nitrophenol | Hydroxy group presence | No azo linkage | |
| 3,5-Dichloroaniline | Chlorine substituents instead of fluorine | Different halogen substitution |
The unique combination of two fluorine atoms and a nitrophenyl diazenyl group distinguishes 3,5-difluoro-4-[(E)-(4-nitrophenyl)diazenyl]aniline from these similar compounds, potentially enhancing its chemical reactivity and biological activity.